
Magnesium monoperoxyphthalate hexahydrate
Overview
Description
Magnesium monoperoxyphthalate hexahydrate (MMPP), with the chemical formula (C₈H₅O₅)₂Mg·6H₂O and molecular weight 403.56 g/mol, is a commercially available, cost-effective oxidizing agent widely used in organic synthesis . It appears as an off-white powder, melts at 93°C (with decomposition), and is stable in solid form under dry storage conditions . MMPP is recognized for its mild reactivity, halogen-free composition, and environmental advantages over traditional peracids. Its applications span selective oxidations in synthetic chemistry (e.g., epoxidation, sulfoxidation, and selenone synthesis) and industrial uses such as disinfection, bleaching, and water treatment .
Preparation Methods
Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium salts. The reaction typically occurs under mild conditions, and the product is isolated as a hexahydrate . Industrial production methods often involve the use of solid-phase-supported reagents to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Baeyer-Villiger Oxidation
MMPP facilitates the conversion of ketones to esters or lactones via oxygen insertion adjacent to the carbonyl group. This reaction proceeds under mild conditions (room temperature, aqueous or alcoholic solvents) and is highly chemoselective .
Example :
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Mechanism : MMPP donates an electrophilic oxygen atom, forming an oxonium intermediate that rearranges to the ester product .
Epoxidation of Alkenes
MMPP serves as an oxygen source in the Prilezhaev reaction, converting alkenes to epoxides. Catalysts like manganese(III) porphyrins enhance reaction rates and yields .
Substrate | Catalyst | Epoxide Yield | Conditions | Source |
---|---|---|---|---|
Styrene | Mn(III) porphyrin | 92% | CH₃CN, 25°C | |
Cyclohexene | None | 78% | H₂O/EtOH, 25°C |
Key Advantage : MMPP avoids halogenated byproducts (vs. mCPBA) .
Sulfide and Selenide Oxidation
MMPP oxidizes sulfides to sulfoxides (1 eq.) or sulfones (2 eq.) and selenides to selenones under controlled conditions .
Sulfide Oxidation :
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Example : Methyl phenyl sulfide → Methyl phenyl sulfone (yield: 95%, 2 eq. MMPP, MeOH) .
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Solvent Effect : Polar solvents (e.g., MeOH) favor sulfone formation .
Selenide Oxidation :
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Example : Diphenyl selenide → Diphenyl selenone (yield: 93%, MMPP in THF/H₂O) .
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Application : Synthesizes heterocycles (e.g., oxiranes, oxazines) via oxidative cyclization .
Oxidative Cleavage of Hydrazones
MMPP cleaves N,N-dialkylhydrazones to ketones or nitriles without racemization, making it ideal for chiral synthesis .
Reaction Pathway :
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Hydrazone → Ketone : 2-Butanone hydrazone → 2-Butanone (yield: 88%, EtOH, 25°C) .
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Hydrazone → Nitrile : Requires electron-withdrawing substituents (e.g., CF₃) .
Oxidative Cyclization
Functionalized selenides and sulfides undergo intramolecular cyclization post-oxidation to form heterocycles .
Substrate | Product | Yield | Conditions | Source |
---|---|---|---|---|
β-Hydroxyalkyl phenyl selenide | Oxirane | 77% | THF, K₂HPO₄ | |
β-Benzoylamino phenyl selenide | 1,3-Oxazine | 84% | MeOH, 25°C |
Mechanism : MMPP oxidizes selenium to selenone, triggering nucleophilic substitution by adjacent O/N atoms .
Oxidative Deamination
MMPP cleaves N–N bonds in tertiary hydrazides, enabling deprotection of sensitive substrates (e.g., β-lactams) .
Example :
Comparative Advantages of MMPP
Reaction Optimization Notes
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Solvent Selection : Use MeOH/H₂O for polar substrates; THF/CH₃CN enhances nonpolar reactivity .
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Catalysts : Mn(III) porphyrins improve epoxidation efficiency (turnover number: 1,200) .
MMPP’s versatility in oxidation chemistry, combined with its safety and cost profile, solidifies its role in modern organic synthesis.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Oxidation Reactions
MMPP is employed in several oxidation reactions, including:
- Baeyer-Villiger Oxidation : Converts ketones to esters.
- Epoxidation of Alkenes : Facilitates the formation of epoxides from alkenes under mild conditions.
- Oxidation of Sulfides : Transforms sulfides into sulfoxides and sulfones .
The following table summarizes key oxidation reactions using MMPP:
Reaction Type | Substrate Type | Product Type | Conditions | Yield (%) |
---|---|---|---|---|
Baeyer-Villiger | Ketones | Esters | Mild, aqueous solution | 80-95 |
Epoxidation | Alkenes | Epoxides | Room temperature | 70-90 |
Oxidation of Sulfides | Sulfides | Sulfoxides/Sulfones | Aqueous or buffered | 75-92 |
2.2 Selenide to Selenone Conversion
A notable application of MMPP is the oxidation of selenides to selenones. This reaction occurs under mild conditions and has shown high yields (up to 94%) while being compatible with various functional groups . The following case study illustrates this application:
Case Study: Selenide Oxidation
- Objective : To oxidize selenides to selenones using MMPP.
- Method : A solution of selenide was treated with MMPP at room temperature.
- Results : The reaction yielded selenones in 94% yield, demonstrating MMPP's efficiency compared to traditional oxidants like MCPBA, which yielded only 68% .
Biocidal Applications
MMPP has been extensively studied for its antimicrobial properties, making it suitable for disinfectants and sterilization agents.
3.1 Antimicrobial Efficacy
Research indicates that MMPP exhibits strong biocidal activity against a range of microorganisms, including bacteria and fungi. A 2% solution effectively kills yeasts and vegetative bacteria, with notable sporicidal activity against bacterial endospores when combined with propan-2-ol .
The following table outlines the antimicrobial effectiveness of MMPP:
Microorganism Type | Concentration (ppm) | Logarithmic Reduction Factor (LRF) |
---|---|---|
Vegetative Bacteria | 300 | >6.2 |
Yeasts | 600 | >5.0 |
Spore-forming Bacteria | 1200 | >4.6 |
3.2 Surface Disinfectant Applications
MMPP is utilized in formulations for surface disinfection due to its broad-spectrum activity against pathogens, including endospores, while being compatible with various materials such as plastics and rubber .
Mechanism of Action
The mechanism of action of magnesium monoperoxyphthalate involves the release of active oxygen species, which facilitate the oxidation of various substrates. In biological applications, these active oxygen species disrupt cellular structures, leading to the inactivation of microorganisms . The compound’s effectiveness is enhanced under mildly acidic conditions and in the presence of organic contaminants .
Comparison with Similar Compounds
Comparative Analysis with Similar Oxidizing Agents
MMPP vs. m-Chloroperbenzoic Acid (MCPBA)
MCPBA, a widely used peracid, shares functional similarities with MMPP but differs critically in safety, cost, and byproduct management:
Key Findings :
- In the oxidation of β-hydroxyalkyl phenyl selenides, MMPP achieved 77–84% yields, comparable to MCPBA (73%) .
- MMPP outperformed MCPBA in oxidizing 3-benzyladenine, providing 40% yield versus 24% .
- MMPP’s halogen-free nature reduces toxicity risks, making it preferable for pharmaceutical synthesis .
MMPP vs. Oxone (KHSO₅)
Oxone, a triple salt of potassium peroxymonosulfate, is another alternative oxidant:
Example: In β-methoxy alcohol synthesis, Oxone in methanol/water produced undesired hydroxylated products, whereas MMPP in ethanol selectively formed selenones .
MMPP vs. H₂O₂ and Metal-Based Oxidants
Hydrogen peroxide and metal catalysts (e.g., KMnO₄/CuSO₄) are less selective:
- H₂O₂ : Requires acidic conditions and often leads to side reactions (e.g., epoxide ring-opening) .
- KMnO₄/CuSO₄: Harsh conditions degrade sensitive substrates (e.g., oleanolic acid derivatives); MMPP achieved 85% yield in δ-hydroxy-γ-lactone synthesis without overoxidation .
Functional Advantages of MMPP
- Mild Conditions: Reactions proceed at room temperature or mild reflux (e.g., 40°C in selenone synthesis) .
- Scalability: Safe for industrial use due to non-explosive nature and easy byproduct removal .
- Versatility : Tolerates diverse functional groups (e.g., amides, ethers) in heterocyclic compound synthesis .
Limitations and Mitigation Strategies
- Mitigated by using polar solvents (e.g., ethanol, THF) or phase-transfer catalysts .
- Moisture Sensitivity : Requires anhydrous storage to prevent decomposition .
Biological Activity
Magnesium monoperoxyphthalate hexahydrate (MMPP) is a peroxy acid that has garnered attention for its biological activity, particularly as a disinfectant and antimicrobial agent. This article explores its properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.
- Chemical Formula : C₁₆H₁₀MgO₁₀
- Molecular Weight : 386.55 g/mol
- CAS Number : 84665-66-7
- Structure : MMPP is a stable, water-soluble solid that can release peracetic acid upon decomposition, contributing to its oxidative properties.
MMPP exhibits a broad spectrum of biocidal activity through the generation of reactive oxygen species (ROS). These ROS disrupt cellular processes in microorganisms, leading to cell death. The compound is particularly effective against:
- Bacteria : Including Gram-positive and Gram-negative strains.
- Yeasts : Such as Candida albicans.
- Bacterial Endospores : MMPP shows sporicidal activity, which is enhanced under acidic conditions and in the presence of organic matter.
Antimicrobial Efficacy
Research indicates that a 2% (w/w) solution of MMPP rapidly kills vegetative bacteria and yeasts while slowly inactivating bacterial endospores at room temperature (22°C). The efficacy is significantly improved at elevated temperatures or when combined with alcohols like propan-2-ol .
Comparative Efficacy Against Microorganisms
Microorganism | Contact Time (minutes) | Efficacy |
---|---|---|
Escherichia coli | 5 | Rapid kill |
Staphylococcus aureus | 10 | Rapid kill |
Bacillus subtilis (endospore) | 30 | Moderate kill |
Candida albicans | 5 | Rapid kill |
Case Studies
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Surface Disinfection in Healthcare :
A study evaluated MMPP as an active ingredient in surface disinfectants used in hospitals. It demonstrated effective microbial reduction on surfaces contaminated with various pathogens, including MRSA and C. difficile spores. The study highlighted MMPP's compatibility with sensitive materials like plastics and rubber, making it suitable for diverse hospital environments . -
Antiseptic Stewardship :
In a multi-hospital case study across Brazil, Germany, and the U.S., MMPP was assessed for its potential to reduce healthcare-associated infections. Results indicated that products containing MMPP significantly lowered microbial loads on surfaces compared to traditional disinfectants . -
Environmental Impact Assessment :
Research on the environmental implications of using MMPP revealed that while it is effective against pathogens, its use must be balanced with potential ecological risks. The study emphasized the need for careful monitoring to prevent the development of antimicrobial resistance due to overuse in healthcare settings .
Safety and Environmental Considerations
While MMPP is generally recognized as safe for use in disinfectants, concerns regarding its potential health impacts have been raised. Some studies suggest that prolonged exposure may lead to respiratory issues or skin irritation among healthcare workers . Additionally, its environmental persistence necessitates proper disposal methods to mitigate aquatic toxicity risks.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for MMPP-mediated oxidation of oleanolic acid derivatives?
MMPP is effective in refluxing acetonitrile with 2.0–3.0 molar equivalents of the oxidant, achieving yields up to 85% for δ-hydroxy-γ-lactones. Substrates with electron-withdrawing groups (e.g., trifluoromethoxy) require longer reaction times (5–7 hours) . The protocol involves dissolving the substrate in acetonitrile, adding MMPP, and isolating products via solvent evaporation and magnesium salt filtration. Avoid halogenated solvents to minimize side reactions .
Q. How does MMPP compare to MCPBA in selenide-to-selenoxide oxidation?
MMPP offers comparable yields (77–94%) to MCPBA but with advantages:
- Cost and safety : MMPP is cheaper and more stable in solid form.
- Byproduct management : Water-soluble magnesium phthalate (recoverable as 85% phthalic acid) simplifies purification .
- Solvent flexibility : Ethanol or THF can replace dichloromethane, improving functional group tolerance .
Q. What analytical techniques validate MMPP-driven reaction products?
- NMR spectroscopy : 1D/2D NMR identifies structural changes (e.g., 18-H chemical shift in δ-lactones due to magnetic anisotropy ).
- X-ray crystallography : ORTEP diagrams confirm molecular configurations (e.g., compound 4 in acetonitrile ).
- TLC monitoring : Used for real-time tracking of selenide oxidation .
Advanced Research Questions
Q. How to address contradictory data in MMPP-mediated oxidation of functionalized selenides?
Solvent choice critically impacts outcomes. For example:
- In ethanol , β-hydroxyalkyl phenyl selenides yield selenoxides (77–84% ).
- In THF , competing β-elimination pathways produce undesired alkenes . Methodological solution: Optimize solvent polarity and use additives (e.g., K₂HPO₄) to suppress side reactions .
Q. What strategies mitigate low yields in MMPP-driven lactonization of sterically hindered substrates?
- Increase MMPP equivalents : Up to 3.0 equivalents for bulky substrates (e.g., 3β-substituted oleanolic acid derivatives ).
- Combine with Bi(III) triflate : Catalyzes δ-lactone ring-opening to carbonyl groups, enabling sequential reactions without intermediate isolation .
Q. How to resolve discrepancies in functional group compatibility during MMPP oxidation?
Contradictions arise from substrate-specific reactivity. For example:
- Amide-containing selenides : MMPP in ethanol yields selenoxides (63%), but THF promotes cyclization to N-formyl oxazolidines (55% vs. 100% with MCPBA ).
- Sensitive epoxides : MMPP’s mild oxidative profile avoids over-oxidation observed with KMnO₄/CuSO₄ . Solution: Pre-screen substrates via small-scale trials with varied solvents and MMPP stoichiometry.
Q. Methodological Considerations
Q. What protocols ensure safe handling and storage of MMPP?
- Storage : Keep in a cool, dry place (<25°C) away from reducing agents .
- Handling : Use PPE (gloves, goggles) and avoid organic solvents with poor MMPP solubility (e.g., dichloromethane) to prevent exothermic decomposition .
Q. How to scale up MMPP-based reactions while maintaining efficiency?
Properties
IUPAC Name |
magnesium;2-oxidooxycarbonylbenzoate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODOUIXGKGNSMR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16MgO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619587 | |
Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131391-55-4 | |
Record name | Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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